HL-60 Cytotoxicity: Comparison with Pyrazoline Analogs
In HL-60 human acute promyelocytic leukemia cells, compound 2h exhibited an IC50 of 42.89 μM in the WST-1 assay after 72 hours of treatment [1]. This value reflects a moderate potency that ranks third among the four most active pyrazolines in the series. Specifically, compound 2h was approximately 1.3-fold less potent than compound 2f (IC50 = 33.52 μM) but demonstrated 1.1-fold and 1.5-fold greater potency than compounds 2e (IC50 = 48.02 μM) and 2g (IC50 = 62.34 μM), respectively. Notably, its activity approached that of the clinical proteasome inhibitor bortezomib (IC50 = 31.75 μM), which served as a positive control.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 42.89 μM |
| Comparator Or Baseline | 2f: 33.52 μM; 2e: 48.02 μM; 2g: 62.34 μM; Bortezomib: 31.75 μM |
| Quantified Difference | 1.3-fold less potent than 2f; 1.1-fold more potent than 2e; 1.5-fold more potent than 2g |
| Conditions | HL-60 human acute promyelocytic leukemia cells, WST-1 assay, 72 h incubation |
Why This Matters
This rank-order potency profile enables researchers to select compound 2h for studies requiring a defined intermediate cytotoxicity window, facilitating precise titration of apoptotic response in HL-60 models.
- [1] Altıntop MD, Cantürk Z, Özdemir A. Design, Synthesis, and Evaluation of a New Series of 2-Pyrazolines as Potential Antileukemic Agents. ACS Omega. 2023;8(45):42867-42877. doi:10.1021/acsomega.3c05860 View Source
